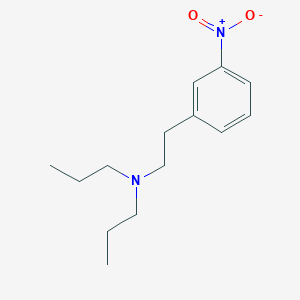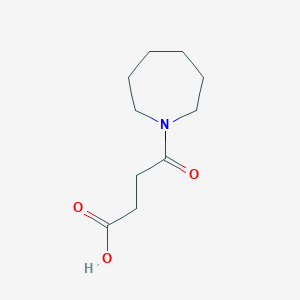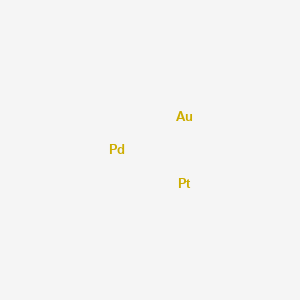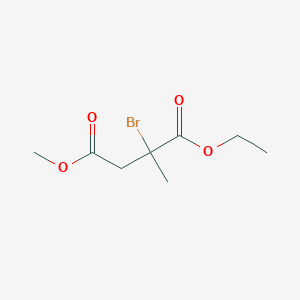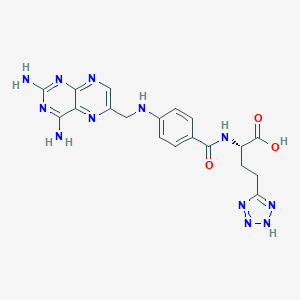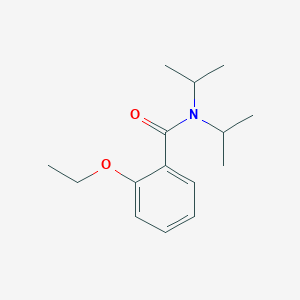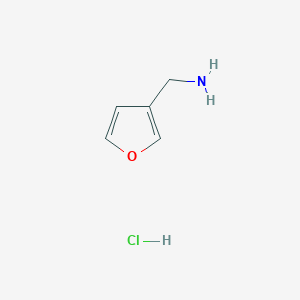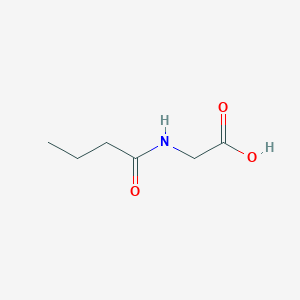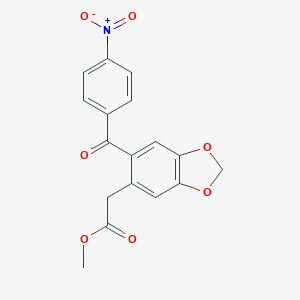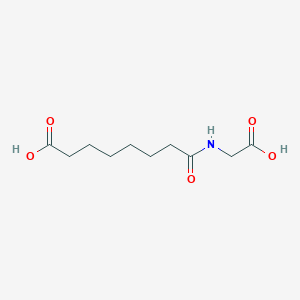
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, also known as MX, is a synthetic compound that is widely used in various fields of scientific research. It is an organic halogen compound that contains a furanone ring and two chlorine atoms. MX has been the subject of numerous studies due to its unique properties and potential applications in different fields.
Mechanism Of Action
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a potent electrophile that can react with various biological molecules, including DNA, proteins, and lipids. The mechanism of action of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone involves the formation of covalent adducts with biological molecules, which can lead to cellular damage and dysfunction. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is known to induce oxidative stress and DNA damage, which can trigger a cascade of cellular responses, including apoptosis and inflammation.
Biochemical And Physiological Effects
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects on different organisms. In animal studies, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone exposure has been associated with liver and kidney damage, as well as reproductive and developmental toxicity. In vitro studies have shown that 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can induce DNA damage and oxidative stress in human cells. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been shown to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a useful tool for studying various biological processes, including DNA damage and repair mechanisms, mutagenesis, and carcinogenesis. It is a relatively stable compound that can be easily synthesized in a laboratory setting. However, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is also a potent mutagenic and carcinogenic agent that can pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in a laboratory setting.
Future Directions
There are several future directions for research on 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. One potential area of research is the development of new drugs based on the structure of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have potential anticancer properties, and further studies could lead to the development of new cancer treatments. Additionally, research could focus on the environmental impact of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone and its potential role in the formation of disinfection byproducts in water treatment processes. Further studies could also investigate the potential health effects of long-term exposure to 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in humans and animals.
Synthesis Methods
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can be synthesized by the reaction of chloral hydrate with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. The synthesis of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been extensively studied for its potential applications in different fields of scientific research. It has been used as a model compound for studying the formation of disinfection byproducts in water treatment processes. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been used as a mutagenic agent in genetic studies and as a tool for studying DNA damage and repair mechanisms. Additionally, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been used in the development of new drugs and as a potential anticancer agent.
properties
CAS RN |
125974-08-5 |
|---|---|
Product Name |
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone |
Molecular Formula |
C5H4Cl2O3 |
Molecular Weight |
182.99 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-2-3(7)5(9)10-4(2)8/h4,8H,1H2 |
InChI Key |
WDEQLMYIIXBHTJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
Canonical SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
synonyms |
3-CCMHF 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone CMCF cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



